molecular formula C9H18ClNO2 B1418661 (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride CAS No. 1158530-01-8

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B1418661
CAS No.: 1158530-01-8
M. Wt: 207.7 g/mol
InChI Key: ORFZZXNFHHEKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . It is primarily used in research applications, particularly in the field of proteomics . This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and an acetic acid moiety attached to the nitrogen atom of the piperidine ring.

Preparation Methods

The synthesis of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Groups: The piperidine ring is then substituted with methyl groups at positions 3 and 5 using suitable alkylating agents.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced by reacting the substituted piperidine with a suitable acylating agent.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using suitable nucleophiles.

    Hydrolysis: Hydrolysis of the hydrochloride salt can be performed under acidic or basic conditions to yield the free base form of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-3-8(2)5-10(4-7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFZZXNFHHEKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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